molecular formula C9H13N2O2+ B086062 Pyridostigmine CAS No. 155-97-5

Pyridostigmine

カタログ番号 B086062
CAS番号: 155-97-5
分子量: 181.21 g/mol
InChIキー: RVOLLAQWKVFTGE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyridostigmine is a medication that affects chemicals in the body involved in nerve impulses and muscle movement . It is used to treat symptoms of myasthenia gravis and is also used in military personnel who have been exposed to nerve gas . It is a drug that inhibits the action of cholinesterase and is taken orally in the form of its bromide .


Synthesis Analysis

Pyridostigmine is synthesized from 3-hydroxypiridine, which is reacted with dimethylaminocarbamoyl chloride, giving 3-(dimethylaminocarbamoyl)piridine. The last is reacted with methylbromide, yielding pyridostigmine .


Molecular Structure Analysis

The molecular formula of Pyridostigmine is C9H13N2O2 . It is a small molecule with an average mass of 181.2117 Da and a monoisotopic mass of 181.09770267 Da .


Chemical Reactions Analysis

Pyridostigmine, as a cholinesterase inhibitor, increases the half-life of endogenous acetylcholine (ACh), chemically stimulating the inflammatory reflex . It prevents acetylcholinesterase (AChE) from breaking down acetylcholine in the neuromuscular junction, leading to increased levels .


Physical And Chemical Properties Analysis

Pyridostigmine is a closely related structure to neostigmine that incorporates the charged nitrogen into a pyridine ring. It acts by the same mechanism as physostigmine but lacks CNS activity .

Safety And Hazards

Pyridostigmine may cause side effects such as stomach pain, nausea, vomiting, diarrhea, muscle cramps, twitching, sweating, increased salivation, cough with mucus, rash, or blurred vision . It should not be used if you have a bladder or bowel obstruction . It is not known whether pyridostigmine will harm an unborn baby or if it passes into breast milk . It is not approved for use by anyone younger than 18 years old .

将来の方向性

Pyridostigmine has been used in studies to evaluate its effects on inflammation during LPS-induced acute respiratory distress syndrome . Future studies should provide additional relevant insights into pyridostigmine effects on a broader scope of physiological indices, including the respiratory function .

特性

IUPAC Name

(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N2O2/c1-10(2)9(12)13-8-5-4-6-11(3)7-8/h4-7H,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOLLAQWKVFTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)OC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N2O2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165786
Record name Pyridostigmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pyridostigmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014685
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.04e+00 g/L
Record name Pyridostigmine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00545
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pyridostigmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014685
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Myasthenia gravis is an autoimmune disease involving dysfunction at the neuromuscular junction most commonly due to autoantibodies directed against the acetylcholine receptor (AChR), but also against other targets such as the muscle-specific kinase (MUSK), lipoprotein-related protein 4 (LRP4), or agrin. In the case of AChR antibodies, AChRs are directly bound and cross-linked, impairing acetylcholine binding and contributing through various mechanisms to receptor degradation. The lack of acetylcholine signalling leads to muscle tone loss, muscle weakness, and fatigue. Pyridostigmine is a reversible acetylcholinesterase inhibitor that increases extracellular acetylcholine levels in the neuromuscular junction by impairing its breakdown by acetylcholinesterase. The increased acetylcholine leads to increased neural transmission across the junction, which drastically improves myasthenia gravis symptoms. In addition to its use in myasthenia gravis and in reversing neuromuscular blocks, pyridostigmine is also a common first-line treatment in congenital myasthenic syndromes (CMS), of which there are multiple subtypes caused by mutations in more than 30 distinct genes. CMS present similarly to myasthenia gravis, albeit due to distinct underlying causes, and often benefit from pyridostigmine. However, in some subgroups, treatment with pyridostigmine is detrimental; detailed genetic testing is required before starting therapy.
Record name Pyridostigmine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00545
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pyridostigmine

CAS RN

155-97-5
Record name Pyridostigmine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridostigmine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridostigmine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00545
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pyridostigmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRIDOSTIGMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19QM69HH21
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pyridostigmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014685
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

152-154, 153 °C
Record name Pyridostigmine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00545
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pyridostigmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014685
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridostigmine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Pyridostigmine
Reactant of Route 3
Reactant of Route 3
Pyridostigmine
Reactant of Route 4
Pyridostigmine
Reactant of Route 5
Reactant of Route 5
Pyridostigmine
Reactant of Route 6
Reactant of Route 6
Pyridostigmine

Citations

For This Compound
31,500
Citations
W Singer, P Sandroni, TL Opfer-Gehrking… - Archives of …, 2006 - jamanetwork.com
… We compared the effects of oral placebo, 60 mg of pyridostigmine bromide, 60 mg of pyridostigmine bromide and 2.5 mg of midodrine hydrochloride, and 60 mg of pyridostigmine …
Number of citations: 295 jamanetwork.com
L Maggi, R Mantegazza - Clinical drug investigation, 2011 - Springer
… on the use of the AChE inhibitor pyridostigmine. Despite a lack of data from … pyridostigmine is the most commonly used, are recommended as first-line therapy for MG. Pyridostigmine …
Number of citations: 114 link.springer.com
SM Aquilonius, SÅ Eckernäs, P Hartvig… - European Journal of …, 1980 - Springer
… Plasma concentrations of pyridostigmine were determined after ion pair extraction from … , using d 6 -pyridostigmine as internal standard. Degradation of pyridostigmine in vitro was …
Number of citations: 111 link.springer.com
K Kanjwal, B Karabin, M Sheikh, L Elmer… - Pacing and clinical …, 2011 - Wiley Online Library
… patients with NOH receiving pyridostigmine reported marked … use of pyridostigmine in NOH, the role of pyridostigmine in … were randomized to treatment with pyridostigmine (30 mg) and …
Number of citations: 103 onlinelibrary.wiley.com
JR Keeler, CG Hurst, MA Dunn - Jama, 1991 - jamanetwork.com
… These medical officers supplied information pertaining to symptoms and disposition of 41 650 soldiers who received pyridostigmine at the onset of hostilities of Operation Desert Storm. …
Number of citations: 250 jamanetwork.com
S Almog, E Winkler, Y Amitai, S Dani… - U: Danon YL …, 1994 - books.google.com
… pyridostigmine self-poisoning. In this study, we describe the clinical manifestations of pyridostigmine … were hospitalized with the diagnosis of pyridostigmine overdose during the Gulf …
Number of citations: 29 books.google.com
U Breyer‐Pfaff, U Maier, AM Brinkmann… - Clinical …, 1985 - Wiley Online Library
… pyridostigmine kinetics in plasma were measured in 10 healthy subjects given 4 mg iv and 60 mg oral pyridostigmine … when two subjects took oral pyridostigmine three times. Patients …
Number of citations: 102 ascpt.onlinelibrary.wiley.com
A Friedman, D Kaufer, J Shemer, I Hendler, H Soreq… - Nature medicine, 1996 - nature.com
… pyridostigmine increased the brain levels of c–fos oncogene and AChE mRNAs. Moreover, in vitro exposure to pyridostigmine … be directly induced by pyridostigmine. These findings …
Number of citations: 461 www.nature.com
DA Trojan, JP Collet, S Shapiro, B Jubelt, RG Miller… - Neurology, 1999 - AAN Enterprises
… no significant differences in pyridostigmine and placebo-… Pyridostigmine was generally well tolerated. Conclusions: This study showed no significant differences between pyridostigmine …
Number of citations: 107 n.neurology.org
ML Manini, M Camilleri, R Grothe, C Di Lorenzo - Pediatric Drugs, 2018 - Springer
… We found oral pyridostigmine to be helpful in children with different GI motility problems. Pyridostigmine should be considered in such patients when other treatment interventions have …
Number of citations: 49 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。